2-Amino-4-fluoro-1H-imidazole-5-carboxamide

Synthetic chemistry Fluorinated heterocycles Process development

Procure 2-Amino-4-fluoro-1H-imidazole-5-carboxamide (CAS 89676-62-0) to secure the sole documented precursor for 2,4-difluoroimidazole-5-carboxamide via diazotization–photolysis. Unlike non-fluorinated analogs synthesized by catalytic hydrogenolysis, this 4-fluoro-5-carboxamide requires specialized formamidinesulfinic acid-mediated reduction to preserve the C4–F bond. Essential as a fluorinated base comparator in antiviral SAR studies (potency tier ranked 4th of 6, above inactive non-fluorinated bases) and an ATIC substrate analog for anticancer target validation. Do not substitute with the corresponding ester or acid, which resist ammonolysis and preclude downstream difluorination chemistry.

Molecular Formula C4H5FN4O
Molecular Weight 144.11 g/mol
Cat. No. B15288589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-fluoro-1H-imidazole-5-carboxamide
Molecular FormulaC4H5FN4O
Molecular Weight144.11 g/mol
Structural Identifiers
SMILESC1(=C(NC(=N1)N)F)C(=O)N
InChIInChI=1S/C4H5FN4O/c5-2-1(3(6)10)8-4(7)9-2/h(H2,6,10)(H3,7,8,9)
InChIKeyHETHMBKQIYOFMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide to 2-Amino-4-fluoro-1H-imidazole-5-carboxamide: Core Chemical Identity and Research-Grade Specifications


2-Amino-4-fluoro-1H-imidazole-5-carboxamide (CAS 89676-62-0), also referred to as 2-amino-5-fluoro-1H-imidazole-4-carboxamide, is a halogenated heterocyclic building block belonging to the aminoimidazole carboxamide family [1]. Its molecular architecture integrates a fluorine atom at the 4-position and an amino group at the 2-position on the imidazole ring, yielding a molecular formula of C₄H₅FN₄O and a molecular weight of 144.11 g·mol⁻¹ [1]. This scaffold is recognized as a key intermediate in the synthesis of fluorinated purine analogs, antiviral agents, and inhibitors targeting purine biosynthetic enzymes [2], and it serves as the direct synthetic precursor to 2,4-difluoroimidazole-5-carboxamide via diazotization–photolysis [3].

Why Generic Imidazole Carboxamides Cannot Replace 2-Amino-4-fluoro-1H-imidazole-5-carboxamide in Synthesis and Screening


Simple replacement of 2-Amino-4-fluoro-1H-imidazole-5-carboxamide with other imidazole carboxamides is precluded by both synthetic accessibility and biological target engagement. The catalytic hydrogenolysis route that efficiently yields non-fluorinated 2-aminoimidazoles fails for the 4-fluoro analog because the fluorine atom is lost under reductive conditions; instead, a specialized formamidinesulfinic acid-mediated reduction is required to preserve the C4–F bond [1]. Furthermore, class-level antiviral ranking data demonstrate that the position and number of fluorine substituents on the imidazole ring dictate the potency hierarchy (ribavirin > 5-FICAR > 5-AICAR > 4-FICA, with non-fluorinated 4-FI inactive), meaning that substituting the 2-amino-4-fluoro motif with a 4-fluoro-only or 5-fluoro-1-riboside analog can shift activity from active to inactive [2]. These synthetic and structure–activity constraints make generic interchange scientifically unjustifiable without head-to-head batch validation.

2-Amino-4-fluoro-1H-imidazole-5-carboxamide: Head-to-Head Selectivity, Synthetic Utility, and Stability Evidence


Synthetic Route Exclusivity: Why the 4-Fluoro Substituent Demands a Non-Standard Reduction Protocol

The standard catalytic hydrogenolysis method used to prepare 2-aminoimidazoles from 2-(arylazo)imidazoles is incompatible with 2-Amino-4-fluoro-1H-imidazole-5-carboxamide because the C4–F bond is cleaved under hydrogenation conditions. Quantitative comparison: catalytic hydrogenolysis results in 0% yield of the fluorine-retaining product [1]. In contrast, the dedicated formamidinesulfinic acid reduction protocol preserves the fluorine atom and delivers the 2-amino-4-fluoroimidazole product in good yield [1]. This synthetic exclusivity directly impacts procurement: purchasing a batch synthesized via the incorrect route yields a des-fluoro impurity mixture that is unusable for downstream fluorinated purine construction.

Synthetic chemistry Fluorinated heterocycles Process development

Fluorination Pattern Drives Antiviral Activity: 4-FICA vs. 5-FICAR and Non-Fluorinated Analogs

In a multi-virus panel spanning nearly all major virus groups, the relative antiviral potency order was constant: ribavirin > 5-FICAR (5-fluoro-1-β-D-ribofuranosylimidazole-4-carboxamide) > 5-AICAR (5-amino-1-β-D-ribofuranosylimidazole-4-carboxamide) > 4-FICA (4-fluoroimidazole-5-carboxamide); 4-FI and 4-FIC were inactive [1]. 5-FICAR and ribavirin, but not 5-AICAR, inhibited cellular DNA and RNA synthesis at concentrations coinciding with antiviral activity, measured via [³H-methyl]thymidine and [³H-5]uridine incorporation [1]. This demonstrates that the 4-fluoro-5-carboxamide motif (shared by our target compound) occupies a specific potency niche: weaker than the riboside analogs but distinct from the inactive non-fluorinated base.

Antiviral Broad-spectrum Structure–activity relationship

Precursor to 2,4-Difluoroimidazole-5-carboxamide: Chemical Stability Differentiation

2-Amino-4-fluoro-1H-imidazole-5-carboxamide is the only validated ammonia-soluble carboxamide precursor for producing 2,4-difluoroimidazole-5-carboxamide via diazotization and photolysis [1]. The corresponding ethyl ester (ethyl 2-amino-4-fluoroimidazole-5-carboxylate) resists ammonolysis, making the carboxamide indispensable. Furthermore, the difluoro acid is stable to diborane reduction over one month, while the ester undergoes facile hydride reduction only after reductive loss of the C2 fluorine [1]. This stability profile means that the 2-amino-4-fluoro carboxamide is the strategic intermediate for accessing both the difluoro carboxamide and difluoro acid derivatives.

Synthetic intermediate Fluorine retention Diazotization–photolysis

HIV-1 Protease Inhibition: 2-Aminoimidazole Carboxamides vs. Other Heterocyclic Scaffolds

In BindingDB-curated ChEMBL assays for HIV-1 protease inhibition, 2-aminoimidazole carboxamide derivatives appear in screening sets alongside styrylquinoline and other heterocyclic inhibitors [1]. While the exact IC₅₀ for 2-Amino-4-fluoro-1H-imidazole-5-carboxamide on HIV-1 protease is not discretely reported, the assay platform (ChEMBL_157555) demonstrates that 2-aminoimidazole carboxamides are evaluated under identical experimental conditions as high-affinity reference inhibitors (Ki as low as 0.1 nM) [1]. This enables direct benchmarking: any new batch of the fluoro carboxamide can be tested in the same FRET-based protease assay to establish its specific IC₅₀ rank relative to known inhibitors.

HIV-1 protease Enzyme inhibition BindingDB

Purine Biosynthesis Enzyme Targeting: ATIC Transformylase Inhibition Potential

The target enzyme ATIC (5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase/IMP cyclohydrolase) is a validated anticancer target [1]. 2-Aminoimidazole carboxamides, structurally analogous to the natural substrate AICAR, have been evaluated against human ATIC in ChEMBL-curated assays (CHEMBL_469292) [1]. The natural ligand AICAR binds ATIC with high affinity; fluorinated analogs can act as substrate-competitive inhibitors [2]. Importantly, 5-AICAR (the amino-riboside) showed antiviral activity but no nucleic acid synthesis inhibition, whereas the 5-fluoro-riboside (5-FICAR) inhibited both viral cytopathogenicity and nucleic acid synthesis [2]; the 2-amino-4-fluoro base scaffold offers a distinct pharmacophore for ATIC engagement without the ribose moiety.

ATIC Purine biosynthesis Transformylase inhibition

Commercially Available Purity Benchmarking vs. Closest Non-Fluorinated Analog

Multiple reputable chemical suppliers list 2-Amino-4-fluoro-1H-imidazole-5-carboxamide at ≥98% purity . In contrast, the non-fluorinated analog 2-amino-1H-imidazole-5-carboxamide (CAS 89676-62-0 is often mislabeled under that name, reflecting tautomeric ambiguity) is less commonly available with certified purity documentation [1]. The fluorinated compound's distinct CAS registry (89676-62-0), well-defined SMILES (C1(=C(NC(=N1)N)F)C(=O)N), and chromatographic properties facilitate unambiguous identity verification, reducing procurement risk compared to tautomerically ambiguous non-fluorinated analogs [1].

Purity specification Procurement Quality control

Optimal Application Scenarios for 2-Amino-4-fluoro-1H-imidazole-5-carboxamide Based on Quantitative Differentiation Evidence


Synthesis of 2,4-Difluoroimidazole-5-carboxamide and Fluorinated Purine Libraries

The compound is the only documented precursor for 2,4-difluoroimidazole-5-carboxamide via diazotization–photolysis, as the corresponding ethyl ester and acid resist ammonolysis [1]. Researchers synthesizing fluorinated purine analogs for antiviral or anticancer screening should procure this specific carboxamide, not the ester or acid, to ensure successful downstream difluorination chemistry [1].

Antiviral Screening Programs Targeting Broad-Spectrum RNA/DNA Virus Inhibition

Within the fluoroimidazole class, the 4-fluoro-5-carboxamide motif defines a reproducible activity tier (ranked 4th of 6, above inactive non-fluorinated bases) across diverse virus systems [1]. Screening laboratories should include this compound as a fluorinated base comparator when profiling riboside analogs (e.g., 5-FICAR) to differentiate nucleic acid synthesis-dependent vs. independent antiviral mechanisms [1].

ATIC/AICAR Transformylase Inhibitor Development for Oncology

As a 2-aminoimidazole carboxamide, this compound is a substrate analog for ATIC, the bifunctional enzyme catalyzing the final steps of de novo purine biosynthesis [1]. Anticancer drug discovery groups targeting ATIC should evaluate the 4-fluoro analog alongside AICAR and 5-FICAR to quantify the contribution of fluorine substitution to transformylase inhibition, leveraging the same ChEMBL-validated assay platform [1] .

HIV-1 Protease Inhibitor Fragment-Based Screening

The 2-aminoimidazole carboxamide core is compatible with FRET-based HIV-1 protease inhibition assays capable of detecting Ki values down to 0.1 nM [1]. Procurement of high-purity 2-Amino-4-fluoro-1H-imidazole-5-carboxamide enables its use as a fluorinated fragment in structure–activity relationship studies, with direct benchmarking possible against known high-affinity inhibitors in the BindingDB/ChEMBL repository [1].

Quote Request

Request a Quote for 2-Amino-4-fluoro-1H-imidazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.